molecular formula C16H16N2 B2843226 [1H-indol-3-yl(phenyl)methyl]methylamine CAS No. 33268-99-4

[1H-indol-3-yl(phenyl)methyl]methylamine

Cat. No. B2843226
CAS RN: 33268-99-4
M. Wt: 236.318
InChI Key: FFYIAWRBSOCSOM-UHFFFAOYSA-N
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Description

[1H-indol-3-yl(phenyl)methyl]methylamine is a chemical compound. The empirical formula for this compound is C9H10N2 . It has a molecular weight of 146.19 .


Synthesis Analysis

Based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of [1H-indol-3-yl(phenyl)methyl]methylamine is tubulin . Tubulin is a globular protein that polymerizes into microtubules, which are essential components of the cell’s cytoskeleton. They play crucial roles in maintaining cell shape, enabling cell division, and facilitating intracellular transport .

Mode of Action

[1H-indol-3-yl(phenyl)methyl]methylamine interacts with tubulin and inhibits its polymerization . This interaction disrupts the formation of microtubules, leading to cell cycle arrest in the G2/M phase . The compound’s mode of action is consistent with that of colchicine, a well-known tubulin polymerization inhibitor .

Biochemical Pathways

The inhibition of tubulin polymerization affects multiple biochemical pathways. It disrupts the mitotic spindle formation, preventing cells from completing mitosis . This disruption can trigger apoptosis, or programmed cell death, as the cell’s machinery recognizes the inability to divide correctly . Additionally, the disruption of microtubules can impair intracellular transport, affecting various cellular functions and signaling pathways .

Result of Action

The primary result of [1H-indol-3-yl(phenyl)methyl]methylamine’s action is the induction of apoptosis in a dose-dependent manner . By inhibiting tubulin polymerization and disrupting microtubule dynamics, the compound causes cell cycle arrest and triggers programmed cell death . This effect has been observed in various cancer cell lines, suggesting potential antitumor activity .

properties

IUPAC Name

1-(1H-indol-3-yl)-N-methyl-1-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2/c1-17-16(12-7-3-2-4-8-12)14-11-18-15-10-6-5-9-13(14)15/h2-11,16-18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYIAWRBSOCSOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CC=CC=C1)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1H-indol-3-yl(phenyl)methyl]methylamine

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